molecular formula C8H14N2O B13243561 3-Amino-1-cyclobutylpyrrolidin-2-one

3-Amino-1-cyclobutylpyrrolidin-2-one

Cat. No.: B13243561
M. Wt: 154.21 g/mol
InChI Key: NFXVNCVSBQVVEC-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutylpyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and functional properties. This compound features a unique structure with a cyclobutyl ring attached to the pyrrolidinone core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclobutylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of the pyrrolidinone ring . Another method includes the oxidation of pyrrolidine derivatives, which can be further functionalized to introduce the amino and cyclobutyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclobutylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidinone derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-amino-1-cyclobutylpyrrolidin-2-one

InChI

InChI=1S/C8H14N2O/c9-7-4-5-10(8(7)11)6-2-1-3-6/h6-7H,1-5,9H2

InChI Key

NFXVNCVSBQVVEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC(C2=O)N

Origin of Product

United States

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